![molecular formula C24H28O6 B4657435 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4657435.png)
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Overview
Description
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as STX, is a natural product that has been found to exhibit a range of biological activities. This compound is a member of the coumarin family of compounds and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in the body. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators in the body, such as prostaglandins and cytokines. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been found to reduce oxidative stress and protect against cellular damage caused by reactive oxygen species. In addition, 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is a natural product, which makes it more biologically relevant than synthetic compounds. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one. One area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been found to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications. Another area of research is the study of its mechanism of action. Further research is needed to fully understand how 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one works in the body and to design experiments to study its effects. Finally, there is a need for more in vivo studies to determine the potential therapeutic applications of 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one.
Scientific Research Applications
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. 4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-butyl-8-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-6-7-8-17-13-22(25)30-23-15(2)19(10-9-18(17)23)29-14-16-11-20(26-3)24(28-5)21(12-16)27-4/h9-13H,6-8,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXFIVOLXMYVFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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